Propylparaben

Catalog No.
S540417
CAS No.
94-13-3
M.F
C10H12O3
M. Wt
180.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propylparaben

CAS Number

94-13-3

Product Name

Propylparaben

IUPAC Name

propyl 4-hydroxybenzoate

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

InChI

InChI=1S/C10H12O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6,11H,2,7H2,1H3

InChI Key

QELSKZZBTMNZEB-UHFFFAOYSA-N

SMILES

O=C(OCCC)C1=CC=C(O)C=C1

Solubility

less than 1 mg/mL at 54 °F (NTP, 1992)
In water, 5.00X10+2 mg/L at 25 °C
Soluble in 2000 parts water; slightly soluble in boiling water
In water, 463 mg/L at 20 °C
Soluble in ethanol, ethyl ether; slightly soluble in chloroform
For more Solubility (Complete) data for PROPYLPARABEN (6 total), please visit the HSDB record page.
0.5 mg/mL at 25 °C

Synonyms

3(or 4)-hydroxybenzoic acid propyl ester, 4-hydroxybenzoic acid propyl ester, Bayer D 206, Nipazol, p-hydroxybenzoic acid propyl ester, PEPH, propyl 4-hydroxybenzoate, propyl p-hydroxybenzoate, propylparaben, propylparaben, monosodium salt

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)O

Description

The exact mass of the compound Propylparaben is 180.0786 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 54° f (ntp, 1992)0.00 m0.5 mg/ml at 25 °cin water, 5.00x10+2 mg/l at 25 °csoluble in 2000 parts water; slightly soluble in boiling waterin water, 463 mg/l at 20 °csoluble in ethanol, ethyl ether; slightly soluble in chloroformfreely soluble in alcohol, ethersolubilities in various solvents [table#792][]0.5 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23515. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Food Preservatives - Parabens - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> PRESERVATIVE; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Antimicrobial Properties

The primary function of propylparaben in research settings is its effectiveness as an antimicrobial agent. Studies have shown that propylparaben has a broad spectrum of activity against bacteria, fungi, and yeasts [1]. This property makes it valuable for preserving biological samples, cell cultures, and other research materials that are susceptible to microbial growth and contamination.

Preserving Biological Samples

Propylparaben is often used in low concentrations to prevent microbial growth in biological samples like tissues, blood, and urine. This preservation ensures the integrity of the samples for downstream analyses, such as protein extraction, DNA isolation, or cell viability assays [2].

Cell Culture Applications

Research on Paraben Safety and Metabolism

Propylparaben, along with other parabens, has been a subject of research concerning its safety and potential endocrine disrupting effects. Studies investigate how the body absorbs and metabolizes propylparaben, and potential interactions with hormonal systems [4].

Important Note:

It's crucial to note that the concentration of propylparaben used in scientific research is typically much lower than the levels found in consumer products. Researchers need to optimize the concentration to achieve effective preservation while minimizing any potential interference with the research objectives.

Here are the references used for this information:

  • [1] Charnock, C., & Finsrud, D. (2007). Safety of parabens. Clinics in dermatology, 25(5), 371-378. PubMed:
  • [2] Food and Drug Administration. (2014). Inactive Ingredient Guide.
  • [3] BenXoxo da Silva et al. (2011). Methylparaben and propylparaben: Effects on in vitro development of rat preimplantation embryos. Journal of Assisted Reproduction and Genetics, 28(2), 145-152 PubMed:
  • [4] Aubert, C., Nielsen, S., & Petersen, B. H. (2012). Reflection paper on the use of methyl- and propylparaben as excipients in human medicinal products for oral use. European Medicines Agency. PDF:

Propylparaben, also known as propyl p-hydroxybenzoate, is the n-propyl ester of p-hydroxybenzoic acid. It is a white crystalline solid with a molecular formula of C10H12O3 and a molecular weight of 202.18 g/mol. Naturally occurring in various plants and some insects, propylparaben is primarily synthesized for use as a preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties. It has been utilized for over 50 years and is recognized by the European Union with the E number E216 as a food additive .

The exact mechanism of propylparaben's antimicrobial activity is not fully understood but is believed to involve multiple pathways []. Some proposed mechanisms include:

  • Disruption of microbial cell membranes due to interaction with the lipophilic part of the molecule [].
  • Inhibition of essential enzymes within the microbe [].
  • Interference with microbial DNA replication [].

The safety of propylparaben has been a topic of debate. While generally considered safe for most individuals at typical use levels, some concerns exist:

  • Endocrine disruption: Some studies suggest propylparaben may have weak estrogen-mimicking activity, raising concerns about potential hormonal effects. However, the significance of these findings for human health is still under investigation.
  • Skin irritation: Propylparaben can cause skin irritation in some individuals, particularly those with sensitive skin.

The synthesis of propylparaben typically involves the esterification of p-hydroxybenzoic acid with propanol in the presence of an acidic catalyst. The reaction mechanism includes:

  • Protonation of the Carbonyl: Under acidic conditions, the carbonyl oxygen of p-hydroxybenzoic acid is protonated, increasing its electrophilicity.
  • Nucleophilic Attack: Propanol acts as a nucleophile, attacking the carbonyl carbon.
  • Formation of Tetrahedral Intermediate: This leads to the formation of a tetrahedral intermediate.
  • Elimination of Water: The hydroxyl group leaves as water, reforming the carbonyl group.
  • Deprotonation: The final step involves deprotonation to yield propylparaben .

Additionally, propylparaben can undergo hydrolysis to produce p-hydroxybenzoic acid and other metabolites upon exposure to alkaline conditions or during metabolic processes in organisms .

The primary method for synthesizing propylparaben is through esterification, as previously described. Other methods include:

  • Transesterification: This method involves exchanging the alkoxy group of another ester with propanol.
  • Chemical Oxidation: This approach can be used to modify existing compounds to produce propylparaben derivatives .

Propylparaben is widely used across various industries:

  • Cosmetics: It serves as a preservative in lotions, creams, shampoos, and other personal care products.
  • Pharmaceuticals: It is incorporated into topical formulations to enhance shelf life.
  • Food Industry: As a food additive, it helps prevent microbial growth in processed foods .

Research has shown that propylparaben can interact with other compounds in biological systems. For instance:

  • It has been observed to react with free amino acids, potentially reducing their availability for biological processes .
  • Studies exploring its combined effects with plasma-activated water have indicated enhanced antimicrobial efficacy for food sanitation applications .

Propylparaben belongs to a class of compounds known as parabens, which share similar structures and functions. Here are some comparable compounds:

CompoundMolecular FormulaPrimary UseUnique Features
MethylparabenC8H10O3Preservative in cosmeticsShorter chain length; less potent
EthylparabenC9H10O3Preservative in cosmeticsIntermediate chain length; moderate potency
ButylparabenC11H14O3Preservative in cosmeticsLonger chain; stronger estrogenic activity
IsobutylparabenC11H14O3Preservative in cosmeticsBranched structure; higher sensitization potential
IsopropylparabenC10H12O3Preservative in cosmeticsSimilar structure; differing biological activity

Propylparaben's unique characteristics include its effective antimicrobial properties against specific molds and bacteria while being less potent than butylparaben regarding estrogenic activity. Additionally, it has been shown to be less irritating compared to some other parabens when applied to intact skin .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Propyl-4-hydroxybenzoate appears as colorless crystals or white powder or chunky white solid. Melting point 95-98 °C. Odorless or faint aromatic odor. Low toxicity, Tasteless (numbs the tongue). pH: 6.5-7.0 (slightly acidic) in solution.
Dry Powder
Colorless or white solid; [Hawley] White powder; [MSDSonline]
Solid

Color/Form

White crystals
Prisms from ethe

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

180.078644241 g/mol

Monoisotopic Mass

180.078644241 g/mol

Boiling Point

271 °F at 1 mmHg (NTP, 1992)
294.00 to 295.00 °C. @ 760.00 mm Hg

Heavy Atom Count

13

Density

1.28 at 77 °F (NTP, 1992) - Denser than water; will sink
1.287 g/cu cm at 20 °C
Density: 1.0630 g/cu cm at 102 °C

LogP

3.04 (LogP)
3.04
log Kow = 3.04

Odor

Odorless or has faint odor

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Appearance

Solid powder

Melting Point

203 to 208 °F (NTP, 1992)
96.1 °C
96 - 97 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z8IX2SC1OH

Related CAS

35285-69-9 (mono-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 2750 companies from 24 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 802 of 2750 companies. For more detailed information, please visit ECHA C&L website;
Of the 22 notification(s) provided by 1948 of 2750 companies with hazard statement code(s):;
H315 (93.07%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Propylparaben is a white crystalline or prism solid. It is odorless or has a faint odor. Propyl paraben is very soluble in water. USE: Propylparaben is used as a preservative in foods, food packaging, cosmetics, perfumes, fragrances and pharmaceuticals. EXPOSURE: Workers that use propylparaben may breathe in vapors or have direct skin contact. The general population may be exposed by consumption of food and use of personal care products. If propylparaben is released to the environment it will be broken down in air. It is expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move moderately through soil. It may be broken down by microorganisms, and is not expected to build up in fish. RISK: Skin, eye, and mouth/throat irritation and allergic skin reactions have been reported in some humans following direct contact with products containing propylparaben, but skin reactions to parabens are rare in humans. The presence of propylparaben in some asthma medications may exacerbate asthma symptoms in people who exhibit skin sensitivity to propylparaben. Lack of coordination and decreased consciousness occurred in laboratory animals ingesting an extremely high dose; some animals died. Decreased sperm count was observed in some laboratory animals fed low amounts of propylparaben over time. No additional toxic effects or tumors were induced in laboratory animals fed moderate-to-high doses over time. No evidence of abortion or birth defects were noted in laboratory animals exposed to propylparaben during pregnancy. However, altered reproductive hormone levels were observed in some female offspring. The potential for propylparaben to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Drug Indication

Propylparaben is used in allergenic testing.

Therapeutic Uses

/EXPTL THER/ /The authors/ studied the prophylactic effect of propylparaben on alveolitis sicca dolorosa (ASD). Each of 45 patients received three tablets containing 33 mg Propylparaben or a placebo in the socket immediately after removal of a mandibular third molar. None of the patients receiving propylparaben developed ASD, whereas 24 percent of the placebo group did. The prophylatic effect of propylparaben was highly significant, and no side effects to treatment were reported.

MeSH Pharmacological Classification

Preservatives, Pharmaceutical

Mechanism of Action

...The mechanism of propyl paraben may be linked to mitochondrial failure dependent on induction of membrane permeability transition accompanied by the mitochondrial depolarization and depletion of cellular ATP through uncoupling of oxidative phosphorylation...

Vapor Pressure

0.000555 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

94-13-3

Absorption Distribution and Excretion

Systemic exposure to parabens in the neonatal population, in particular propyl-parabens (PPB), remains a concern. Blood concentrations and kinetics of methyl-parabens (MPB) and PPB were therefore determined in neonates receiving medicines containing these excipients. A multi-center, non-interventional, observational study of excipient-kinetics in neonates. 'Dried Blood Spot' samples were collected opportunistically at the same time as routine samples and the observations modelled using a non-linear mixed effects approach. A total of 841 blood MPB and PPB concentration data were available for evaluation from 181 pre- and term-neonates. Quantifiable blood concentrations of MPB and PPB were observed in 99% and 49% of patients, and 55% and 25% of all concentrations were above limit of detection (10 ng/mL), respectively. Only MPB data was amenable to modelling. Oral bioavailability was influenced by type of formulation and disposition was best described by a two compartment model with clearance (CL) influenced by post natal age (PNA); CL PNA<21 days 0.57 versus CL PNA>21 days 0.88 L/hr. Daily repeated administration of parabens containing medicines can result in prolonged systemic exposure to the parent compound in neonates. Animal toxicology studies of PPB that specifically address the neonatal period are required before a permitted daily exposure for this age group can be established.
By the oral route, parabens are rapidly absorbed, metabolized, and excreted. The metabolic reactions and conversions in mammals vary with the chain length of the ester, the animal species, route of administration, and quantity tested. The metabolism of parabens in humans appears to be most closely related to that of dogs. The rate of metabolite excretion appears to decrease with increasing molecular weight of the ester. /Parabens/
After propyl paraben is intravenously infused into the dog, unhydrolyzed propyl paraben is found only in the brain. In liver, kidney, and muscle, it is immediately hydrolyzed to p-hydroxybenzoic acid. Six hours after oral administration of 1.0 g/kg to dogs, the peak plasma concentration of free and total propyl paraben (205 and 370 ug/cu cm) is reached. After 48 hr, all propyl paraben is eliminated.
Parabens are in widespread use as preservatives in drugs. In the late 1990s, concerns were raised about their capacity to disrupt endocrine function based on in vitro data and in vivo uterotrophic tests. Studies in juvenile male rats provided conflicting results on pospubertal sperm production. In an exploratory pharmacokinetic study, Wistar male rats received a single dose of propylparaben (PP) at 3, 10, 100, or 1000 mg/kg, orally on postnatal day (PND) 31. Plasma PP concentrations were quantifiable up 8 hr after dosing with a mean T max value of 15 min. Distribution was 4.8 L/kg, the plasma elimination half-life was 47 min, and clearance was 4.20 (L/hr)/kg at 10 mg/kg. A sulfoconjugated metabolite was detected. In the juvenile toxicology study, PP was orally administered by gavage to 20 Wistar male rats at doses of 3, 10, 100, or 1000 mg/kg/day in 1% hydroxyethylcellulose for 8 weeks starting on PND21. A first subgroup of 10 males/dose was necropsied immediately after the 8-week exposure period; a second subgroup of 10 males/dose was necropsied after a 26-week washout period. Blood samples were taken from additional satellite animals after dosing on PND21 and PND77 for toxicokinetic analysis. There was no evidence of an effect of PP on the weight of the male reproductive organs, epididymal sperm parameters, hormone levels, or histopathology. The dose of 1000 mg/kg/day was the no-observed adverse effect level, corresponding to a maximum plasma concentration of 12,030 ng/mL and exposure to 47 760 ng x hr/mL (AUC0-8 hr) at the end of the treatment.
For more Absorption, Distribution and Excretion (Complete) data for PROPYLPARABEN (7 total), please visit the HSDB record page.

Metabolism Metabolites

In mice, rats, rabbits, or dogs, propyl paraben is excreted in the urine as unchanged benzoate, p-hydroxybenzoic acid, p-hydroxyhippuric acid (p-hydroxybenzoylglycine), ester glucuronides, ether glucuronides, or ether sulfates.
By the oral route, parabens are rapidly absorbed, metabolized, and excreted. The metabolic reactions and conversions in mammals vary with the chain length of the ester, the animal species, route of administration, and quantity tested. The metabolism of parabens in humans appears to be most closely related to that of dogs. The rate of metabolite excretion appears to decrease with increasing molecular weight of the ester. /Parabens/
Intravenous (IV) injections at 50 mg/kg methylparaben, ethylparaben, propylparaben, or butylparaben were administered to groups of three or more fasted dogs. Similarly, these compounds were administered orally at a dose of 1.0 g/kg. Blood and urine were analyzed at predetermined intervals. Immediately following IV injection, very little ester remained in the blood. Metabolites were detectable in the blood up to 6 hr postinjection and 24 hr postingestion. Recovery of all esters but butylparaben ranged from 58 to 94% of the administered dose. Absorption was essentially complete. ... Dogs given 50 mg/kg were then killed and the distribution of esters and metabolites to organs was determined. Pure ester was recovered only in the brain, spleen, and pancreas. High concentrations of metabolites were detected in the liver and kidneys. With in vitro assays, it was found that esterases in the liver and kidneys of the dog were extremely efficient in hydrolyzing parabens --- complete hydrolysis after 3 minutes for all parabens except butylparaben, which took 30 to 60 minutes. No accumulation of parabens was observed in the tissues of dogs given orally 1 g/kg/day methylparaben or propylparaben for 1 year. The rate of urinary excretion of esters and metabolites in these dogs increased to such an extent that after 24 hr, 96 % of the dose was excreted in the urine. This is contrasted with dogs given a single dose of paraben in which the 96 % excretion level was not attained until 48 hr.
Propyl-4-hydroxybenzoate has known human metabolites that include (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(4-propoxycarbonylphenoxy)oxane-2-carboxylic acid.

Wikipedia

Propylparaben
Rifabutin

Biological Half Life

Propylparaben was administered orally to sexually immature rainbow trout every second day for up to 10 days in doses between 7 and 1830 mg/kg/2 days and in the water at 50 and 225 ug/L for 12 days. ... Half lives for propylparaben were 8.6 hr in liver and 1.5 hr in muscle.

Use Classification

Fragrance Ingredients
Food Additives -> PRESERVATIVE; -> JECFA Functional Classes
Cosmetics -> Preservative

Methods of Manufacturing

Produced by esterifying p-hydroxybenzoic acid with n-propanol, using an acid catalyst such as sulfuric acid and an excess of propanol. The materials are heated in a glass-lined reactor under reflux. The acid is then neutralized with caustic soda and the product is crystallized by cooling. The crystallized product is centrifuged, washed, dried under vacuum, milled and blended, all in corrosion-resistant equipment to avoid metallic contamination.
It is produced by the n-propanol esterification of p-hydroxybenzoic acid in the presence of sulfuric acid, with subsequent distillation.
Parabens are prepared by esterifying PHBA /parahydroxybenzoic acid/ with the corresponding alcohol in the presence of an acid catalyst, such as sulfuric acid, and an excess of the specific alcohol. The acid is then neutralized with caustic soda, and the product is crystallized by cooling, centrifuged, washed, dried under vacuum, milled, and blended. /Parabens/

General Manufacturing Information

Not Known or Reasonably Ascertainable
Benzoic acid, 4-hydroxy-, propyl ester: ACTIVE
The parabens are most active against molds and yeasts. They are less effective against bacteria, especially gram-negative bacteria. /Parabens/
Used in the following products: cosmetics and personal care products, perfumes and fragrances and pharmaceuticals

Analytic Laboratory Methods

A very rapid HPLC method for analysis of propylparaben in cosmetic products is described.
Propyl p-hydroxybenzoate was detected in cosmetics by GC/MS.
By combining chromatographic methods with spectrophotometry /it is possible/ ... to separate and quantitatively determine sorbic acid, benzoic acid and methyl, ethyl, propyl and butyl esters of p-hydroxybenzoic acid. /Parabens/
GLC determination of esters of 4-hydroxybenzoic acid in food products.
For more Analytic Laboratory Methods (Complete) data for PROPYLPARABEN (12 total), please visit the HSDB record page.

Clinical Laboratory Methods

Bisphenol A (BPA), benzophenones and parabens are commonly used in the production of polycarbonate plastics, as UV-filters and as antimicrobial preservatives, respectively, and they are thought to exhibit endocrine disrupting properties. Exposure to these compounds remains poorly characterized in developing countries, despite the fact that certain behaviors related to westernization have the potential to influence exposure. The aim of this pilot study was to measure urinary concentrations of BPA, six different benzophenones and four parabens in 34 Tunisian women. In addition, we identified some socio-demographic and dietary predictors of exposure to these compounds. Chemical analyses were carried out by dispersive liquid-liquid microextraction (DLLME) and ultra-high performance liquid chromatography with tandem mass spectrometry detection (UHPLC-MS/MS). Detection frequencies of methylparaben (MP), ethylparaben (EP) and propylparaben (PP) ranged between 67.6 and 94.1%. Butylparaben (BP) was found in 38.2% of the analyzed samples; BPA in 64.7%; and benzophenone-1 (BP-1) and benzophenone-3 (BP-3) were detected in 91.2 and 64.7% of the analyzed samples, respectively. Urinary geometric mean concentrations of MP, EP, PP, and BP were 30.1, 1.4, 2.0 and 0.5 ng/L, respectively. Geometric mean concentrations of BPA, BP-1, and BP-3 were 0.4, 1.3 and 1.1 ng/L, respectively. Our results suggest that Tunisian women are widely exposed to BPA, parabens and some benzophenones. Further studies on the general Tunisian population are needed in order to assess the levels of exposure to these compounds and to identify sources of exposure and population groups at higher risk.
Parabens are the most widely used preservative and are considered to be relatively safe compounds. However, studies have demonstrated that they may have estrogenic activity, and there is ongoing debate regarding the safety and potential cancer risk of using products containing these compounds. In the present work, liquid chromatography-tandem mass spectrometry was applied to determine methylparaben and propylparabenconcentrations in serum, and the results were correlated with lipstick application. Samples were analyzed using liquid-liquid extraction, followed by liquid chromatography-tandem mass spectrometry. The validation results demonstrated the linearity of the method over a range of 1-20 ng/mL, in addition to the method's precision and accuracy. A statistically significant difference was demonstrated between serum parabens in women who used lipstick containing these substances compared with those not using this cosmetic (p = 0.0005 and 0.0016, respectively), and a strong association was observed between serum parabens and lipstick use (Spearman correlation = 0.7202).
Two rugged liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of propylparaben, its major metabolite, p-hydroxybenzoic acid (pHBA), and their sulfate conjugates have been developed and validated in citric acid-treated rat plasma. To prevent propylparaben being hydrolyzed to pHBA ex vivo, rat plasma was first treated with citric acid; then collected and processed at a reduced temperature (ice bath). Stable isotope labeled internal standards, d4-propylparaben, (13)C6-pHBA, and the d4-labeled internal standards of their sulfate conjugates were used in the methods. The analytes were extracted from the matrix using protein precipitation, followed by chromatographic separation on a Waters ACQUITY UPLC HSS T3 column. Quantification using negative ion electrospray was performed on a Sciex API 4000 mass spectrometer. The analytical ranges were established from 2.00 to 200 ng/mL for propylparaben, 50.0-5000 ng/mL for pHBA, 50.0-10,000 ng/mL for the sulfate conjugate of propylparaben (SPP) and 200-40,000 ng/mL for the sulfate conjugate of pHBA (SHBA). Inter- and intra-run precision for the quality control samples were less than 5.3% and 4.4% for all analytes; and the overall accuracy was within +/-5.7% of the nominal values. The validated bioanalytical methods demonstrated excellent sensitivity, specificity, accuracy and precision and were successfully applied to a rat toxicology study under the regulations of Good Laboratory Practices (GLP). Strategies have been developed and applied toward overcoming the challenges related to analyte stability, and environmental and endogenous background.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.
Containers should be stored in a dry place & kept tightly sealed when not in use. /Parabens/

Interactions

Butylated hydroxyanisole and propylparaben are phenolic preservatives commonly used in food, pharmaceutical and personal care products. Both chemicals have been subjected to extensive toxicological studies, due to the growing concern regarding their possible impacts on environmental and human health. However, the cytotoxicity and underlying mechanisms of co-exposure to these compounds have not been explored. In this study, a set of relevant cytotoxicity endpoints including cell viability and proliferation, oxidative stress, DNA damage and gene expression changes were analyzed to assess whether the antioxidant butylated hydroxyanisole could prevent the pro-oxidant effects caused by propylparaben in Vero cells. We demonstrated that binary mixtures of both chemicals induce greater cytotoxic effects than those reported after single exposureto each compound. Simultaneous treatment with butylated hydroxyanisole and propylparaben caused G0/G1 cell cycle arrest as a result of enhanced generation of oxidative stress and DNA double strand breaks. DNA microarray analysis revealed that a cross-talk between transforming growth factor beta (TGFbeta) and ataxia-telangiectasia mutated kinase (ATM) pathways regulates the response of Vero cells to the tested compounds in binary mixture. Our findings indicate that butylated hydroxyanisole potentiates the pro-oxidant effects of propylparaben in cultured mammalian cells and provide useful information for their safety assessment.
Endocrine-disrupting compounds can interfere with the endocrine organs or hormone system and cause tumors, birth defects and developmental disorders in humans. The estrogen-like activity of compounds has been widely studied but little is known concerning their possible modulation of the glucocorticoid receptor. Steroidal (synthetic and natural) and non-steroidal endocrine-active compounds commonly occur as complex mixtures in human environments. Identification of such molecular species, which are responsible for modulating the glucocorticoid receptor are necessary to fully assess their risk. We have used the MDA-kb2 cell line, which expresses endogenous glucocorticoid receptor and a stably transfected luciferase reporter gene construct, to quantify the glucocorticoid-like activity of four compounds present in products in everyday use -propylparaben (PP), butylparaben (BP), diethylhexyl phthalate (DEHP) and tetramethrin (TM). We tested all possible combinations of these compounds at two concentrations (1 uM and 10 nM) and compared their glucocorticoid-like activity. At the concentration of 1 uM seven mixtures were identified to have glucocorticoid-like activity except: DEHP+TM, BP+TM, DEHP+PP+TM, BP+PP+TM. At the concentration of 10 nM only three mixtures have glucocorticoid modulatory activity: DEHP+PP, BP+PP, DEHP+BP+PP+TM. Identified glucocorticoid-like activities were between 1.25 and 1.51 fold at the concentration of 1 uM and between 1.23 and 1.44 fold at the concentration of 10 nM in comparison with the solvent control. Individually BP, PP, and DEHP had glucocorticoid-like activity of 1.60, 1.57 and 1.50 fold over the solvent control at the concentration of 1 uM. On the other hand PP and DEHP, at the concentration of 10nM, showed no glucocorticoid-like activity, while BP showed 1.44 fold. The assertion that individual glucocorticoid-like compounds do not produce harm because they are present at low, ineffective levels in humans may be irrelevant when we include mixed exposures. This study emphasizes that risk assessment of compounds should take mixture effects into account.
... Evidence that the antimicrobial effects of the parabens and sodium benzoate are additive. /Parabens/

Stability Shelf Life

Stable under recommended storage conditions.
Parabens are stable against hydrolysis during autoclaving & resist saponification /Parabens/
Calcium salts /are/ stable; sodium salts /are/ unstable. /Parabens/

Dates

Modify: 2023-08-15
1: López-Ortiz CM, Sentana-Gadea I, Varó-Galvañ PJ, Maestre-Pérez SE, Prats-Rico D. Effect of magnetic ion exchange (MIEX(®)) on removal of emerging organic contaminants. Chemosphere. 2018 Jun 1;208:433-440. doi: 10.1016/j.chemosphere.2018.05.194. [Epub ahead of print] PubMed PMID: 29885510.
2: Gomes FER, Bergo PLS, Trap MA, Spadoto M, Galinaro CA, Rodrigues-Filho E, Leitão A, Tremiliosi-Filho G. Photolysis of parabens using medium-pressure mercury lamps: Toxicity effects in MCF7, Balb/c 3T3 cells and Ceriodaphnia dubia. Chemosphere. 2018 May 24;208:325-334. doi: 10.1016/j.chemosphere.2018.05.135. [Epub ahead of print] PubMed PMID: 29885499.
3: López-Ortiz CM, Sentana-Gadea I, Varó-Galvañ P, Maestre-Pérez SE, Prats-Rico D. The use of combined treatments for reducing parabens in surface waters: Ion-exchange resin and nanofiltration. Sci Total Environ. 2018 Oct 15;639:228-236. doi: 10.1016/j.scitotenv.2018.05.150. Epub 2018 May 19. PubMed PMID: 29787906.
4: Kočevar Glavač N, Lunder M. Preservative efficacy of selected antimicrobials of natural origin in a cosmetic emulsion. Int J Cosmet Sci. 2018 May 5. doi: 10.1111/ics.12461. [Epub ahead of print] PubMed PMID: 29729020.
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